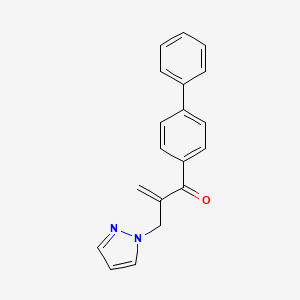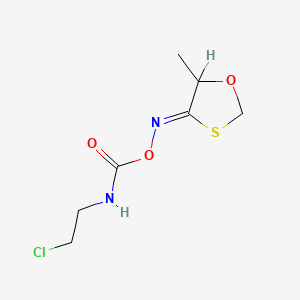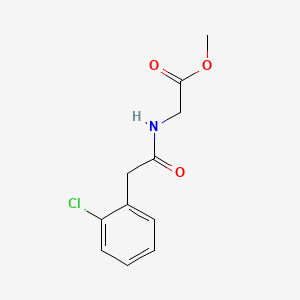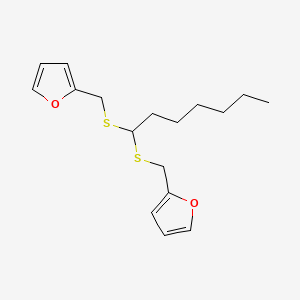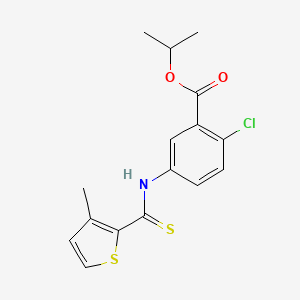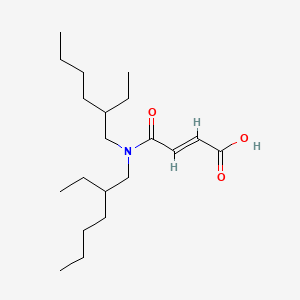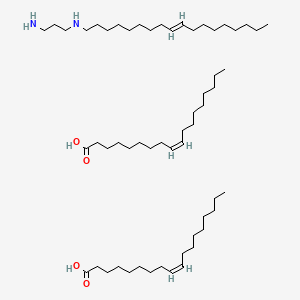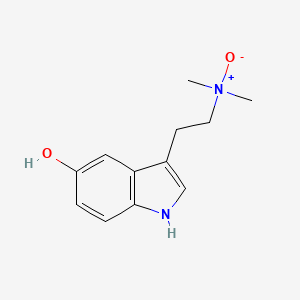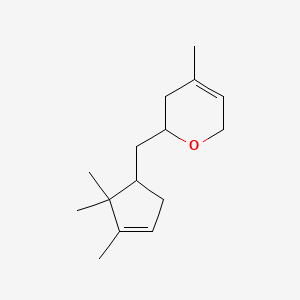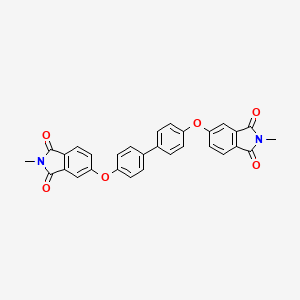
Ascaroside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascaroside B is a member of the ascaroside family, which are small molecules that serve as pheromones in nematodes. These compounds play crucial roles in the development, lifespan, propagation, and stress response of nematodes. Ascarosides are characterized by their structure, which includes a dideoxysugar ascarylose and fatty-acid-like side chains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ascarosides typically involves the conjugation of ascarylose to fatty acids. One common method involves the use of peroxisomal β-oxidation cycles to shorten the side chains of long-chain ascaroside precursors by two carbons per cycle, producing short- and medium-chain ascarosides .
Industrial Production Methods
Industrial production of ascarosides, including Ascaroside B, often involves the cultivation of nematodes such as Caenorhabditis elegans under controlled conditions. The ascarosides are then extracted and purified using techniques such as liquid chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Ascaroside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the fatty acid side chains into shorter chains through β-oxidation.
Reduction: Reduction reactions can modify the functional groups attached to the ascarylose moiety.
Substitution: Substitution reactions can occur at the fatty acid side chains, altering the overall structure and function of the ascaroside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of ascarosides with modified side chains and functional groups. These derivatives can have different biological activities and functions .
Wissenschaftliche Forschungsanwendungen
Ascaroside B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of pheromones.
Biology: This compound is crucial in understanding nematode behavior, development, and communication.
Industry: Ascarosides are used in agriculture to manage nematode populations and improve crop yields.
Wirkmechanismus
Ascaroside B exerts its effects by binding to specific receptors in nematodes, triggering a cascade of molecular events that influence behavior and development. The primary molecular targets include G protein-coupled receptors that mediate pheromone signaling pathways . These pathways regulate various physiological processes, including dauer formation, mating, and stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ascaroside A: Similar in structure but with different side chains, influencing its specific biological functions.
Ascaroside C: Another member of the ascaroside family with unique side chain modifications.
Ascaroside D: Known for its role in dauer formation and stress response.
Uniqueness of Ascaroside B
This compound is unique due to its specific side chain structure, which confers distinct biological activities compared to other ascarosides. Its ability to modulate immune responses and influence nematode behavior makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
11002-16-7 |
|---|---|
Molekularformel |
C37H74O5 |
Molekulargewicht |
599.0 g/mol |
IUPAC-Name |
(2R,3R,5R,6S)-2-(6-hydroxyhentriacontan-2-yloxy)-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C37H74O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-34(38)30-27-28-32(2)41-37-36(40)31-35(39)33(3)42-37/h32-40H,4-31H2,1-3H3/t32?,33-,34?,35+,36+,37+/m0/s1 |
InChI-Schlüssel |
ZHQGZAGCRJWKCK-NWNZWMTCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)O[C@H]1[C@@H](C[C@H]([C@@H](O1)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




